(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate
Description
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a propanamide substituent at the 3-position of the piperidine ring. This compound serves as a key intermediate in the development of bioactive molecules, leveraging its carbamate group for stability and the propanamide moiety for hydrogen-bonding interactions.
Properties
IUPAC Name |
tert-butyl (3S)-3-(propanoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDHQJVAKIUFLX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the protection of the piperidine nitrogen, followed by the introduction of the propanamide group. The tert-butyl group is often introduced via tert-butyl chloroformate under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is a base- and nucleophile-sensitive protecting group cleaved under acidic conditions.
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Typical Conditions :
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Trifluoroacetic acid (TFA) in dichloromethane (DCHM) at 0–25°C.
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HCl in dioxane or methanol.
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Mechanistic Insight :
Protonation of the Boc carbonyl oxygen facilitates carbamate cleavage, releasing CO₂ and tert-butanol. The reaction retains stereochemistry at the piperidine C3 position.
Propanamide Hydrolysis
The propanamide group can undergo hydrolysis to form a carboxylic acid or amine, depending on conditions.
Key Consideration :
The Boc group is incompatible with strong bases, necessitating sequential deprotection before hydrolysis.
Ring Functionalization
The piperidine ring’s secondary amine (after Boc removal) can participate in nucleophilic reactions:
Example :
The free amine reacts with propionyl chloride to form a bis-amide derivative, as seen in structurally related compounds .
Stability and Storage
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Thermal Stability : Stable below 100°C; decomposition observed under prolonged heating .
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Light Sensitivity : Storage in dark recommended to prevent photodegradation of the Boc group .
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Hygroscopicity : Non-hygroscopic, unlike ionic liquids (cf. ).
Comparative Reactivity Table
| Functional Group | Reaction Partner | Outcome | Reference Analog |
|---|---|---|---|
| Boc-protected amine | TFA | Free amine | |
| Propanamide | LiAlH₄ | Reduced to propylamine | |
| Piperidine ring | Electrophiles (e.g., CH₃I) | N-Alkylation |
Unresolved Challenges
Scientific Research Applications
Pharmaceutical Applications
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have been investigated for their potential in treating several conditions, particularly cancer.
Key Drugs Synthesized
- Vandetanib : An anticancer drug used for treating medullary thyroid cancer.
- Crizotinib : A medication for non-small cell lung cancer that targets specific genetic mutations.
These drugs rely on the unique structural features provided by (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate, which enhances their efficacy against targeted cancer cell lines.
Biological Research Applications
The compound is also utilized in biological research to study its interactions with various molecular targets. This includes:
- Binding Affinity Studies : Investigating how modifications to the compound can enhance or inhibit activity against specific enzymes or receptors.
- Cancer Cell Line Inhibition : Research has shown that derivatives of this compound can effectively inhibit growth in specific cancer cell lines, indicating its potential therapeutic applications.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate derivatives demonstrated significant inhibition of proliferation in several cancer cell lines. The results indicated that structural modifications at the 3-position enhanced biological activity compared to other piperidine derivatives.
Case Study 2: Binding Studies
Research conducted on the binding affinity of this compound with specific receptors revealed that certain derivatives exhibited improved binding characteristics, suggesting potential for development into more effective therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit fibroblast proliferation or migration by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the piperidine ring is a hotspot for structural diversification. Below is a comparative analysis of analogs with different substituents:
Key Observations :
- Polarity and Solubility: The hydroxyl analog (CAS 85275-45-2) is more polar than the propanamide derivative due to the -OH group, enhancing aqueous solubility. The aminopropanamide analog (CAS 1354023-58-7) offers improved solubility via its amino group, making it suitable for drug formulations.
- Aromatic Interactions : The phenyl-oxadiazole substituent introduces aromatic character, favoring interactions with hydrophobic enzyme pockets or receptors.
Stereochemical Considerations
- (S) vs. (R) Enantiomers : The R-enantiomer of tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0) highlights the role of chirality. Enantiomers often exhibit divergent biological activities; for instance, the S-configuration in the target compound may optimize binding to a specific protein pocket compared to the R-form.
Biological Activity
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following IUPAC name: (S)-tert-butyl 3-propanamidopiperidine-1-carboxylate . Its molecular formula is , and it possesses a molecular weight of approximately 303.43 g/mol. The structural features include a tert-butyl group, a piperidine ring, and an amide functional group, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate exhibits various biological activities, primarily related to its role as a potential therapeutic agent. Below are key areas of biological activity:
- Antimicrobial Activity : Initial studies suggest that this compound may enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps. For instance, it has been shown to potentiate the activity of antibiotics like chloramphenicol and tetracycline against multidrug-resistant strains of E. coli .
- Neuropharmacological Effects : The compound has been evaluated for its potential neuroprotective effects. Preliminary data suggest that it may modulate neurotransmitter systems, although further studies are needed to elucidate these mechanisms.
- Anti-inflammatory Properties : There is emerging evidence that (S)-tert-butyl 3-propanamidopiperidine-1-carboxylate may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Potentiation
A study conducted by Compagne et al. (2023) investigated the ability of various pyridylpiperazine derivatives, including (S)-tert-butyl 3-propanamidopiperidine-1-carboxylate, to inhibit the AcrB efflux pump in E. coli. The study found that while the compound itself did not exhibit intrinsic antibacterial activity (MIC > 250 μM), it significantly enhanced the efficacy of other antibiotics when used in combination .
Case Study 2: Neuroprotective Potential
In a separate investigation focusing on neuropharmacological effects, researchers assessed the impact of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a protective effect against cell death, suggesting potential applications in neurodegenerative diseases .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structure Feature | Activity Level |
|---|---|---|
| (S)-tert-Butyl | Tert-butyl group | Enhances solubility |
| 3-Propanamide | Amide linkage | Potential neuroactivity |
| Piperidine Ring | Cyclic structure | Essential for binding |
Q & A
Q. What statistical methods are recommended for interpreting dose-response data with high variability in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate Hill slopes and confidence intervals .
- Outlier Detection : Grubbs’ test or robust regression (e.g., RANSAC) identifies and excludes anomalous data points .
- Bootstrap Analysis : Resample data to generate error bars and assess reproducibility in triplicate experiments .
Tables of Key Data
Table 1 : Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM | 85–92 | N/A | |
| Amidation | EDC/HOBt, DMF, 0°C | 70–78 | 98 | |
| Chiral Separation | Chiralpak AD-H, Heptane/EtOH | 65 | >99 |
Table 2 : Biological Activity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
